

Physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784

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A Technical Guide to 2-(4-Benzylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, chemical characteristics, and relevant experimental protocols for **2-(4-Benzylpiperazin-1-yl)ethanamine**. This compound, a key building block in medicinal chemistry, is particularly noted for its role as a scaffold in the development of therapeutic agents.

Core Physical and Chemical Properties

2-(4-Benzylpiperazin-1-yl)ethanamine is an organic compound featuring a piperazine ring substituted with benzyl and aminoethyl groups. These functional groups dictate its chemical reactivity and physical characteristics. Its properties are summarized below.

Table 1: Physical and Chemical Properties of **2-(4-Benzylpiperazin-1-yl)ethanamine**

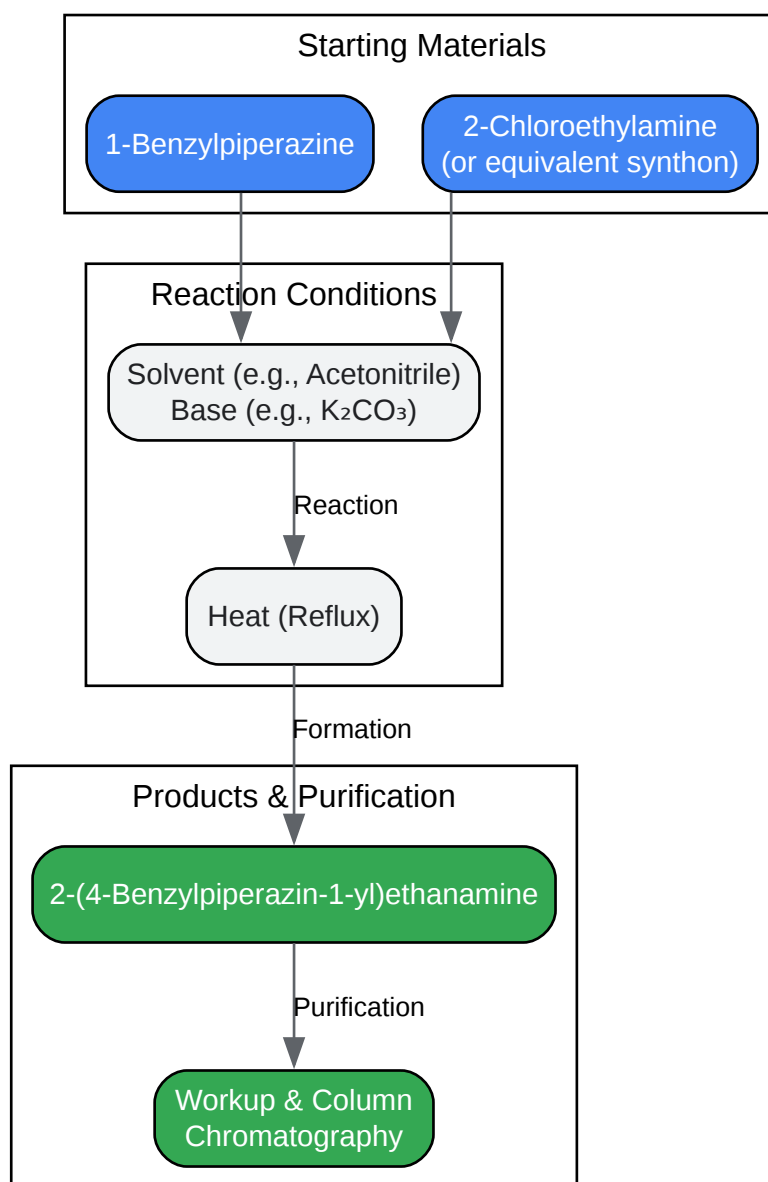
Property	Value	Source(s)
IUPAC Name	2-(4-benzyl-1-piperazinyl)ethanamine	N/A
CAS Number	4553-21-3	[1]
Molecular Formula	C ₁₃ H ₂₁ N ₃	[1]
Molecular Weight	219.33 g/mol	[1]
Physical Form	Oil	N/A
Density	1.053 ± 0.06 g/cm ³ (at 20°C)	[1]
Melting Point	247 °C	[1]
Boiling Point	118 °C	[1]
Flash Point	154.6 °C	[1]
Vapor Pressure	0.000118 mmHg at 25°C	[1]

Note: The reported melting point appears unusually high for a compound described as an oil and may refer to a salt form. The boiling point is likely measured under reduced pressure.

Experimental Protocols

The synthesis, analysis, and biological evaluation of **2-(4-Benzylpiperazin-1-yl)ethanamine** and its derivatives involve standard organic chemistry and biochemical assay techniques.

A common synthetic route involves the N-alkylation of a piperazine derivative. The target compound can be prepared by reacting 1-benzylpiperazine with a suitable 2-aminoethyl synthon, though a more frequent laboratory synthesis involves the alkylation of 1-benzylpiperazine with a 2-haloethylamine derivative, followed by deprotection if necessary. A generalized scheme starting from piperazine is also reported.[2]



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A generalized workflow for the synthesis of the target compound.

GC-MS is a powerful technique for the identification and quantification of piperazine derivatives in various matrices.^{[3][4][5][6]} It provides both retention time data for separation and mass spectral data for structural confirmation.

Typical GC-MS Protocol:

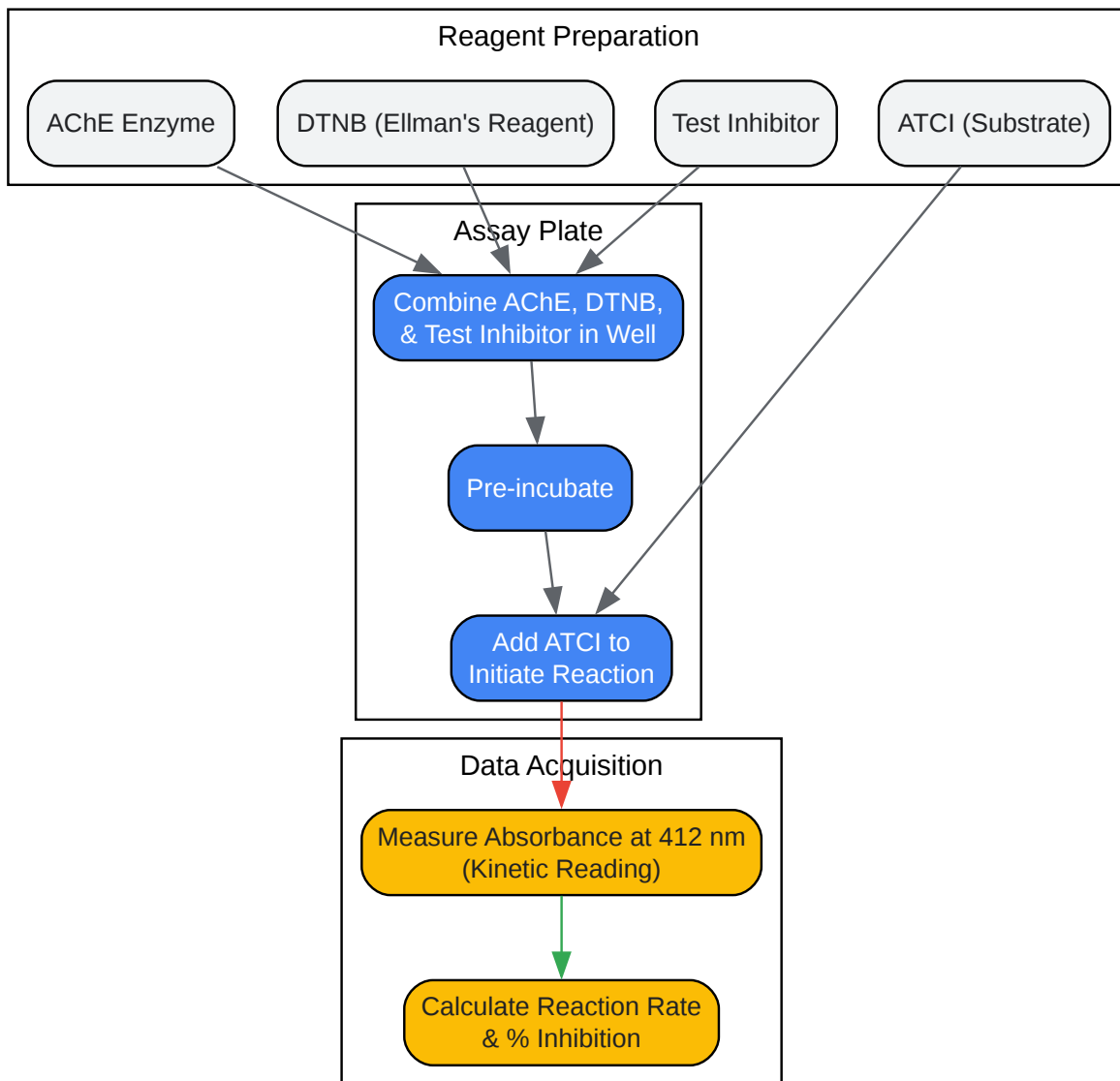
- **Sample Preparation:** The compound is dissolved in a suitable organic solvent (e.g., methanol, dichloromethane). For complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) step is performed to isolate the analyte.[5][6]
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[5] The column temperature is programmed to ramp up (e.g., starting at 100-120°C and increasing to 300°C) to separate the components based on their boiling points and interactions with the column's stationary phase.[4][5]
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragments are analyzed to produce a characteristic mass spectrum, which serves as a molecular fingerprint for identification.

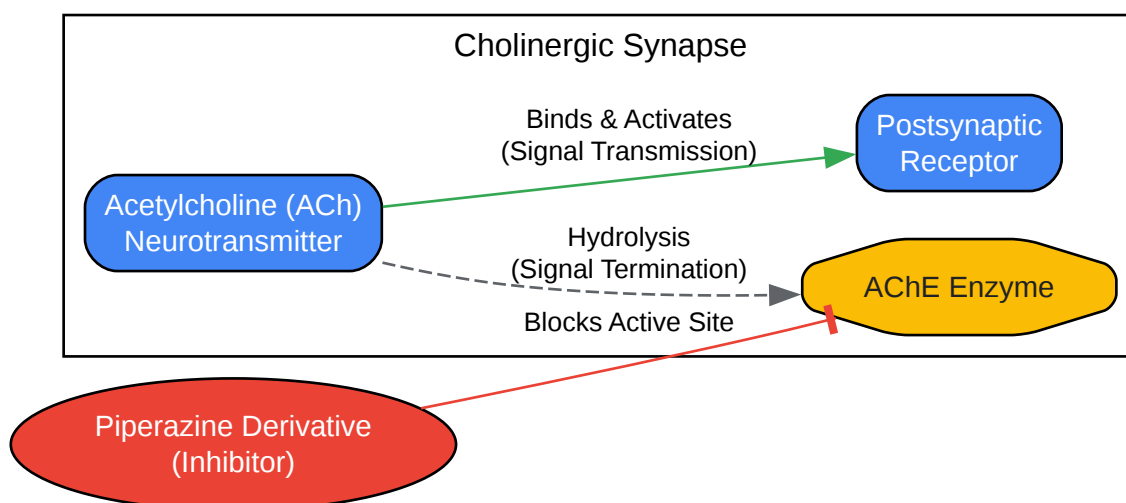
Derivatives of **2-(4-Benzylpiperazin-1-yl)ethanamine** are frequently evaluated as acetylcholinesterase inhibitors. The most common method for this is the spectrophotometric assay developed by Ellman.[7][8][9][10]

Ellman's Method Protocol: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[8]

- **Principle:** AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB^{2-}), which is quantified by measuring its absorbance at 412 nm.[8][10]
- **Procedure:**
 - Reagents are prepared in a phosphate buffer (pH 8.0).[8]
 - In a 96-well plate, the AChE enzyme solution, DTNB, and the test inhibitor (a derivative of the title compound) are added to the wells and pre-incubated.[8]
 - The reaction is initiated by adding the substrate, ATCI.[8]

- The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured kinetically over several minutes.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.





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